molecular formula C15H16N2O2 B2948375 N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide CAS No. 313518-46-6

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2948375
CAS No.: 313518-46-6
M. Wt: 256.305
InChI Key: QBTHHXSZCPVATJ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(2-methylphenoxy)acetamide is a phenoxyacetamide derivative characterized by a 2-methylphenoxy group attached to an acetamide backbone and a para-aminophenyl substituent. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3–4) and hydrogen-bonding capacity due to the primary amine and carbonyl groups. The compound’s synthesis typically involves coupling 2-(2-methylphenoxy)acetic acid with 4-nitroaniline followed by reduction of the nitro group to an amine, as described in analogous protocols .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-4-2-3-5-14(11)19-10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTHHXSZCPVATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of 2-(2-methylphenoxy)acetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2-(2-methylphenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 4-aminophenylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of compounds similar to "N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide."

General Information

"N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide" is an organic compound belonging to the acetamide class, which has diverse applications in pharmaceuticals, agriculture, and materials science. The presence of amino and chloro groups suggests potential biological activity and reactivity.

N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide and similar compounds have potential applications in:

  • Drug Development The compound can serve as a lead structure for developing new pharmaceuticals targeting inflammation and cancer due to its promising biological activities.
  • Material Science The unique structural properties of the compound may find applications in developing advanced materials with specific functionalities.

Similar Compounds and Their Applications

Other related compounds and their applications include:

  • N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA): This compound significantly inhibited the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without cytotoxic effects . NAPMA downregulated the expression of osteoclast-specific markers and decreased bone resorption and actin ring formation. It has shown a protective effect against ovariectomy-induced bone loss, suggesting it as a potential drug candidate for treating osteoporosis and other bone diseases associated with excessive bone resorption .
  • N-2 adamantanyl-2-phenoxy-acetamide derivatives: These derivatives act as 11-beta hydroxysteroid dehydrogenase inhibitors and are useful in treating pathologies associated with excess cortisol formation, such as metabolic syndrome, type 2 diabetes, impaired glucose tolerance, dyslipidemia, hypertension, obesity, and related cardiovascular diseases . They are also used for treating arteriosclerosis, atherosclerosis, myopathy, osteoporosis, neurodegenerative and psychiatric disorders, stress-related disorders, and glaucoma .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs of N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide, highlighting differences in substituents and properties:

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors/Acceptors Key Substituents Bioactivity (if reported) Reference ID
This compound C₁₅H₁₆N₂O₂ 256.30 ~3.5 2/3 4-aminophenyl, 2-methylphenoxy Not explicitly reported
N-(4-Chlorophenyl)-2-(2-methylphenoxy)acetamide C₁₅H₁₄ClNO₂ 275.73 4.12 1/3 4-chlorophenyl, 2-methylphenoxy Not reported
N-(4-Aminophenyl)-2-(phenylthio)acetamide C₁₄H₁₄N₂OS 258.34 2.8 2/3 4-aminophenyl, phenylthio Intermediate in synthesis pathways
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxy-phenoxy)acetamide C₁₈H₁₈N₂O₅ 342.35 1.9 2/5 4-ethoxyphenyl, 4-formyl-2-methoxyphenoxy Antibacterial (theoretical)
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide C₁₈H₁₆ClN₂O₃S 379.85 3.8 2/5 4-chloro-3-methylphenoxy, thiazolidinone Antimicrobial activity

Key Observations :

  • The amino group may improve solubility in polar solvents compared to halogenated analogs.
  • Bioactivity Trends: Phenoxyacetamides with electron-withdrawing groups (e.g., chloro, nitro) often exhibit stronger antimicrobial activity, while those with hydrogen-bonding substituents (e.g., amino, hydroxyl) show promise in enzyme inhibition .
Critical Notes
  • Steric Effects: The 2-methylphenoxy group introduces steric hindrance near the acetamide bond, which could reduce enzymatic degradation but also affect target binding .

Biological Activity

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aminophenyl group attached to a phenoxy moiety with a methyl substitution. This unique structure contributes to its reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding, while the phenoxy group may participate in electron transfer reactions, influencing the compound's efficacy in biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis and autophagy in cancer cell lines, leading to cell death. For instance, related compounds have demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), with effective tumor growth reduction in animal models .

2. Bone Resorption Inhibition

Recent studies highlight the compound's potential in treating bone diseases. It has been found to inhibit osteoclastogenesis, which is crucial for preventing bone loss associated with conditions like osteoporosis. The compound alters the expression of osteoclast-specific marker genes and inhibits bone resorption activity in vitro and in vivo .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability through apoptosis induction. The lead compound demonstrated an IC50 value in the low micromolar range across multiple cancer types, showcasing its therapeutic potential .

Case Study 2: Osteoclast Inhibition

In a study focused on osteoporosis treatment, this compound was tested for its ability to inhibit osteoclast formation. The findings revealed that the compound significantly suppressed osteoclast differentiation and function, suggesting its application as a therapeutic agent for bone resorption-related diseases .

Research Findings Summary

Study Focus Findings
Study 1AnticancerInduced apoptosis in cancer cells; effective against melanoma, pancreatic cancer, CML; low micromolar IC50 values.
Study 2Osteoclast InhibitionSuppressed osteoclastogenesis; altered gene expression; prevented bone loss in vivo models.

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